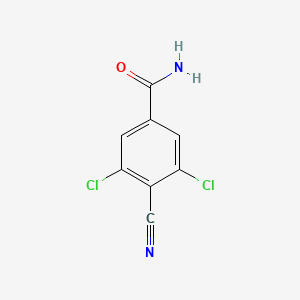

3,5-Dichloro-4-cyanobenzamide

Description

Properties

Molecular Formula |

C8H4Cl2N2O |

|---|---|

Molecular Weight |

215.03 g/mol |

IUPAC Name |

3,5-dichloro-4-cyanobenzamide |

InChI |

InChI=1S/C8H4Cl2N2O/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-2H,(H2,12,13) |

InChI Key |

LENHSXZFIFMGIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C#N)Cl)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 3,5 Dichloro 4 Cyanobenzamide

Synthetic Pathways for the 3,5-Dichloro-4-cyanobenzamide Core Structure

The construction of the this compound molecule involves a multi-step process that requires careful selection of precursors and reaction sequences to ensure correct regiochemistry of the substituents on the benzene (B151609) ring.

Exploration of Precursor Chemistry for Halogenation and Cyanation

The synthesis of the core aromatic structure typically begins with a readily available substituted benzene derivative. A plausible synthetic route involves the strategic introduction of the chloro and cyano groups onto a precursor molecule, such as an aminobenzoic acid or aminotoluene derivative.

One common strategy for introducing a cyano group is the Sandmeyer reaction. This process involves the diazotization of an aromatic amine, followed by treatment with a cyanide salt, typically copper(I) cyanide. For instance, a precursor like 4-amino-3,5-dichlorobenzoic acid could be converted to its diazonium salt and subsequently reacted to install the cyano group at the 4-position. google.com The synthesis of the 4-amino-3,5-dichlorobenzoic acid precursor itself would involve the chlorination of 4-aminobenzoic acid. The amino group is a strongly activating ortho-, para-director, but steric hindrance could favor dichlorination at the 3 and 5 positions.

Alternatively, a synthesis could start from a substituted toluene. For example, 3-aminotoluene can be converted to 3-cyanotoluene via a Sandmeyer reaction. google.com Subsequent oxidation of the methyl group would yield 3-cyanobenzoic acid. google.com The final step would then be the selective dichlorination at the positions ortho to the carboxylic acid and meta to the cyano group. The presence of both an electron-withdrawing carboxylic acid (meta-directing) and a cyano group (meta-directing) would direct incoming electrophiles (Cl+) to the desired 3 and 5 positions.

Amide Bond Formation Techniques

Once the precursor, 3,5-dichloro-4-cyanobenzoic acid, is synthesized, the final step is the formation of the primary amide. This is a fundamental transformation in organic synthesis with several well-established methods. bath.ac.uk

The most common and direct industrial method involves the conversion of the carboxylic acid into a more reactive acyl chloride. fishersci.co.uk This is typically achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. googleapis.com The resulting 3,5-dichloro-4-cyanobenzoyl chloride is a highly electrophilic species that readily reacts with ammonia in a process known as ammonolysis to yield the desired benzamide (B126). globalconference.info This reaction is generally exothermic and proceeds with high conversion. globalconference.info

Another widely used approach, particularly in laboratory and pharmaceutical synthesis, involves the use of coupling reagents. nih.gov Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then susceptible to nucleophilic attack by ammonia or an ammonia source to form the amide bond. bath.ac.uk To improve yields and reduce side reactions, additives like 1-hydroxybenzotriazole (HOBt) are often included. bath.ac.uk

A patent describes a one-pot method for preparing benzamide from benzoic acid using phosphorus oxychloride and ammonia water, which avoids the isolation of the benzoyl chloride intermediate, potentially offering a more streamlined process. google.com

Reaction Condition Optimization for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing waste and cost. azom.com Key parameters that are systematically varied include temperature, solvent, catalyst loading, and reaction time. researchgate.net

For the amide bond formation step, the choice of solvent is critical. While dipolar aprotic solvents like DMF or NMP are common, greener alternatives such as Cyrene™ are being explored. bath.ac.uk The temperature of the reaction must be carefully controlled; for instance, the reaction of an acyl chloride with an amine is often performed at low temperatures (e.g., 0 °C) to manage the exothermic nature of the reaction and prevent side product formation. bath.ac.uk The stoichiometry of the reagents, particularly the base used to scavenge the HCl byproduct in acyl chloride reactions, also requires optimization. bath.ac.uk

A systematic approach to optimization, as illustrated in the hypothetical table below, involves varying one parameter at a time to determine its effect on the reaction outcome.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Dichloromethane | 25 | 4 | 75 | 92 |

| 2 | Tetrahydrofuran | 25 | 4 | 78 | 94 |

| 3 | Tetrahydrofuran | 0 | 4 | 85 | 97 |

| 4 | Tetrahydrofuran | 0 | 2 | 86 | 98 |

| 5 | Tetrahydrofuran | 0 | 1 | 82 | 98 |

Synthesis of Structurally Modified Analogs and Derivatives

The synthesis of analogs and derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Investigations into Positional Isomers and Varying Halogenation Patterns (e.g., 2,3,4,6-tetrachloro-5-cyanobenzamide)

Creating analogs with different halogenation patterns requires starting with appropriately substituted precursors. The synthesis of a compound like 2,3,4,6-tetrachloro-5-cyanobenzamide would necessitate a synthetic route capable of installing four chlorine atoms with specific regiochemistry.

A potential strategy could involve the chlorination of a pre-existing polychlorinated aromatic compound. For example, a patent describes the chlorination of 2,4,5-trichloronitrobenzene to yield 2,3,4,5-tetrachloronitrobenzene using chlorine gas with an iodine catalyst. google.com A similar approach could be envisioned starting from a dichlorocyanobenzonitrile. Subsequent chemical manipulation of a nitro or other functional group would be required to introduce the final chlorine atom and the amide functionality. For instance, a tetrachloronitrobenzene precursor could be reduced to a tetrachloroaniline, which could then be converted to the cyanobenzamide via diazotization, cyanation, and amidation of a newly formed carboxylic acid group. A patent for preparing 2,3,5,6-tetrachlorobenzoyl chloride starts from pentachlorobenzene, highlighting the use of highly chlorinated starting materials for complex targets. google.com

Derivatization at the Amide Nitrogen and Aromatic Ring

Further modification of the this compound core can be achieved at two primary locations: the amide nitrogen and the aromatic ring.

Amide Nitrogen Derivatization: The primary amide group (-CONH₂) contains two reactive N-H bonds that can be functionalized through reactions like N-alkylation or N-arylation. For example, reaction with an alkyl halide in the presence of a base can yield secondary or tertiary amides. The synthesis of related N-substituted benzamides, such as 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, demonstrates the feasibility of attaching complex heterocyclic moieties to the amide nitrogen. researchgate.net

Aromatic Ring Derivatization: Modifying the aromatic ring is more challenging due to its electron-deficient nature. The presence of three strong electron-withdrawing groups (two chlorines and a cyano group) deactivates the ring towards electrophilic aromatic substitution. However, these same groups activate the ring for nucleophilic aromatic substitution (SₙAr). libretexts.org A potent nucleophile, such as an alkoxide or an amine, could potentially displace one of the chlorine atoms. youtube.com The reaction is favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group (the halide). libretexts.orgyoutube.com In this compound, the cyano group is para to both chlorine atoms, which strongly activates them towards SₙAr, making this a viable strategy for introducing new substituents onto the aromatic core. libretexts.orgwikipedia.org

Heterocyclic Conjugates and Fused Systems Incorporating the Benzamide Moiety

The derivatization of the this compound scaffold through the formation of heterocyclic conjugates and fused systems represents a significant strategy for modulating its chemical properties. The presence of both a cyano and a benzamide group provides versatile handles for cyclization reactions, enabling the construction of a diverse array of nitrogen-containing heterocycles. These transformations can proceed through various mechanisms, leveraging the reactivity of either the nitrile or the amide functionality.

The cyano group is a particularly valuable precursor for the synthesis of nitrogen-containing heterocycles, as it can participate in both radical and non-radical cyclization pathways. researchgate.netnih.gov This dual reactivity allows for the introduction of various substituents and the formation of polycyclic frameworks. researchgate.netnih.gov Methodologies involving cyanamide-based cyclization are instrumental in creating scaffolds such as quinazolines, quinazolinones, and γ-lactams. nih.gov

Similarly, the benzamide moiety can be engaged in condensation and cyclization reactions to form fused heterocyclic systems. The strategic combination of reagents and reaction conditions can direct the synthetic outcome towards specific heterocyclic cores.

Below are outlined several potential synthetic strategies for the construction of heterocyclic conjugates and fused systems from this compound, based on established reactivity patterns of cyano and benzamide functional groups.

Table 1: Potential Synthetic Pathways to Fused Heterocyclic Systems

| Starting Material | Reagent(s) | Potential Fused System | Reaction Type |

| This compound | Aminoazoles, Triethyl Orthoformate | Azolo researchgate.netdntb.gov.uaresearchgate.nettriazines | Cyclocondensation |

| This compound | Hydrazine hydrate | Aminotriazole derivatives | Cyclization |

| This compound | Guanidine | Diaminopyrimidine derivatives | Condensation/Cyclization |

One plausible approach involves the reaction of this compound with aminoazoles and a cyclizing agent like triethyl orthoformate. This could lead to the formation of fused azolo researchgate.netdntb.gov.uaresearchgate.nettriazine systems, a strategy that has been successfully applied in the synthesis of other fused 1,3,5-triazines. researchgate.net The initial step would likely involve the formation of an amidine intermediate, followed by ring closure to yield the fused heterocyclic product.

Another potential derivatization involves the reaction with hydrazine hydrate. The cyano group can react with hydrazine to form a hydrazonamide, which can then undergo intramolecular cyclization with the adjacent benzamide carbonyl to form a fused aminotriazole ring.

Furthermore, condensation of this compound with guanidine could yield fused diaminopyrimidine systems. This type of reaction is a common strategy for the synthesis of pyrimidine-containing heterocycles from β-ketonitriles or related precursors.

Table 2: Potential Heterocyclic Conjugates via Derivatization

| Starting Material | Reagent(s) | Potential Heterocyclic Conjugate | Reaction Type |

| This compound | Propargylamides | Oxazole derivatives | Cycloisomerization |

| This compound | Cyclic enaminones | Pyrrolidine and Indolizidine derivatives | Aza-[3+2] cycloaddition |

| This compound | 1,3-Dicarbonyl compounds, Aromatic aldehydes | Dihydropyrimidine derivatives | Biginelli-type reaction |

The synthesis of heterocyclic conjugates, where a heterocyclic ring is attached to the benzamide core, can also be envisioned. For instance, the benzamide nitrogen could potentially act as a nucleophile in metal-catalyzed cycloisomerization reactions with propargylamides to form oxazole-containing conjugates.

Formal aza-[3+2] cycloaddition reactions with cyclic enaminones could lead to the formation of novel pyrrolidine and indolizidine derivatives attached to the benzamide scaffold. researchgate.net The regiochemistry of such cyclizations would likely be influenced by the steric and electronic properties of the benzamide.

Additionally, a multicomponent reaction, such as a Biginelli-type reaction, involving this compound, an aromatic aldehyde, and a 1,3-dicarbonyl compound could potentially yield dihydropyrimidine-conjugated systems. researchgate.net

Despite a comprehensive search for spectroscopic data on this compound, no specific experimental ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, or Raman spectra for this compound could be located in the publicly available literature. While information on related compounds and general spectroscopic techniques exists, the detailed characterization data required to fulfill the user's structured article outline for this compound is not available.

Therefore, the requested article on the "Spectroscopic Characterization and Solid-State Structural Elucidation of this compound" cannot be generated at this time due to the lack of necessary scientific data.

Spectroscopic Characterization and Solid State Structural Elucidation of 3,5 Dichloro 4 Cyanobenzamide

Electronic Spectroscopy for Understanding Electronic Transitions

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption properties of 3,5-Dichloro-4-cyanobenzamide are dictated by the electronic transitions within the substituted benzene (B151609) ring. The parent benzamide (B126) molecule exhibits characteristic absorption bands originating from the π → π* transitions of the aromatic system. For benzamide and its derivatives, these transitions are typically observed in the UV region.

Photoluminescence (PL) Spectroscopy, including Room Temperature Phosphorescence

Photoluminescence, encompassing both fluorescence and phosphorescence, provides insight into the de-excitation pathways of electronically excited molecules.

Fluorescence: Many benzamide derivatives are known to be fluorescent. mdpi.com The emission properties are highly dependent on the molecular structure and the surrounding environment. For this compound, fluorescence would involve the radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀). The rigidity of the molecule in a crystal lattice or a viscous medium can enhance fluorescence by reducing non-radiative decay pathways such as molecular vibrations and rotations. mdpi.com

Room Temperature Phosphorescence (RTP): The presence of heavy atoms, such as chlorine, in an organic molecule can promote intersystem crossing (ISC)—the transition from an excited singlet state (S₁) to a triplet state (T₁)—through spin-orbit coupling. nih.gov This "heavy-atom effect" increases the probability of populating the triplet state, which is a prerequisite for phosphorescence. Phosphorescence is the slow, spin-forbidden radiative decay from T₁ to S₀. For purely organic molecules, RTP is often observed in the solid state where the rigid crystal lattice minimizes vibrational quenching of the long-lived triplet state. cardiff.ac.uktju.edu.cn Halogenated biphenylnitrile derivatives, for instance, have been shown to exhibit phase-dependent RTP. figshare.com The formation of a rigid, halogen-bonded framework in the solid state can further suppress non-radiative relaxation and enhance phosphorescence. cardiff.ac.uk Therefore, it is plausible that this compound, particularly in its crystalline form, could exhibit RTP due to the combined effects of its two chlorine atoms and the potential for a rigid solid-state packing.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. The monoisotopic mass of this compound (C₈H₄Cl₂N₂O) is 213.97 Da.

Upon electron ionization, the molecule forms a molecular ion (M⁺•), which then undergoes fragmentation. The fragmentation pathways are governed by the relative strengths of the chemical bonds and the stability of the resulting fragments. libretexts.org For benzamide derivatives, cleavage of the bonds adjacent to the carbonyl group is a common fragmentation route. libretexts.orgwikipedia.org

Key predicted fragmentation pathways for this compound include:

α-cleavage: The initial molecular ion can undergo cleavage of the C-N bond to lose the •NH₂ radical, resulting in a prominent acylium ion.

Loss of CO: The acylium ion can subsequently lose a molecule of carbon monoxide (CO).

Cleavage of Substituents: Loss of a chlorine atom (•Cl) from the molecular ion or subsequent fragments is also a possible pathway.

These predicted fragmentation patterns provide a characteristic fingerprint for the identification of the molecule.

| Fragment Ion Structure | Proposed Fragmentation Pathway | m/z (Monoisotopic) |

|---|---|---|

| [C₈H₄³⁵Cl₂N₂O]⁺• | Molecular Ion (M⁺•) | 213.97 |

| [C₈H₂³⁵Cl₂NO]⁺ | M⁺• - •NH₂ | 199.95 |

| [C₇H₂³⁵Cl₂N]⁺• | [C₈H₂³⁵Cl₂NO]⁺ - CO | 170.96 |

| [C₈H₄³⁵ClN₂O]⁺ | M⁺• - •Cl | 179.00 |

Note: m/z values are calculated using the most abundant isotope ³⁵Cl. The presence of the ³⁷Cl isotope would result in characteristic isotopic patterns (e.g., M+2, M+4 peaks) that confirm the number of chlorine atoms in the ion.

Single Crystal X-ray Diffraction (SCXRD) for Atomistic Arrangement

Determination of Molecular Conformation and Crystal Lattice Parameters

The central benzene ring is expected to be essentially planar. The amide group, however, may be twisted out of the plane of the benzene ring. In the structure of 3,5-dichloro-N-(4-chlorophenyl) benzamide, for example, the central amide group is twisted with respect to the aromatic rings. researchgate.net The dihedral angle between the carboxy group and the benzene ring in a related dibromo analog is 3.2 (4)°. nih.gov A similar non-planar conformation is anticipated for this compound.

The crystal lattice parameters define the size and shape of the unit cell. As an illustrative example, the crystal data for the closely related compound 3,5-Dichloro-4-cyanobenzoic acid (Form I) is presented below.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.575 (2) |

| b (Å) | 10.375 (2) |

| c (Å) | 11.139 (2) |

| β (°) | 105.783 (4) |

| Volume (ų) | 842.1 (3) |

| Z | 4 |

Data sourced from studies on 3,5-Dichloro-4-cyanobenzoic acid, a closely related molecule, to provide a representative example of expected crystallographic parameters.

Comprehensive Analysis of Supramolecular Interactions in the Solid State

The crystal packing of this compound is directed by a combination of noncovalent interactions, which assemble the individual molecules into a stable three-dimensional architecture. nih.govchemrxiv.orgnih.gov

Hydrogen Bonding: The primary and most influential interaction is expected to be the hydrogen bonds formed by the amide group (-CONH₂). The amide moiety can act as both a hydrogen bond donor (via the N-H protons) and an acceptor (via the carbonyl oxygen). nih.gov This typically leads to the formation of robust supramolecular synthons. Molecules may form centrosymmetric dimers through N-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. Alternatively, they can form one-dimensional chains via catemeric N-H···O interactions. mdpi.com

Halogen Bonding: The chlorine atoms on the aromatic ring can participate in halogen bonding. researchgate.netwikipedia.org A halogen bond is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. acs.org In this structure, potential halogen bond acceptors include the nitrogen atom of the cyano group (C-Cl···N≡C) and the oxygen atom of the amide group (C-Cl···O=C). These directional interactions can serve to link the primary hydrogen-bonded motifs into higher-dimensional networks. nih.govrichmond.edu

Classical and Non-Classical Hydrogen Bonding Networks (e.g., N—H...N, C—H...O)

The crystal structure of this compound is significantly influenced by a network of hydrogen bonds. The primary amide group serves as a potent hydrogen bond donor, while the cyano and amide oxygen atoms act as acceptors.

A prominent feature is the classical N—H...N hydrogen bond , where the amide hydrogen atom forms a strong interaction with the nitrogen atom of the cyano group of an adjacent molecule. This interaction plays a crucial role in forming one-dimensional chains or tapes of molecules within the crystal lattice.

Table 1: Hydrogen Bond Geometry for this compound

| Donor-H...Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | ∠D-H...A (°) |

| N—H...N | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| C—H...O | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Note: Specific geometric parameters are dependent on the precise crystallographic data which is not publicly available. |

Halogen Bonding Interactions (e.g., C—X...X)

The presence of two chlorine atoms on the aromatic ring of this compound introduces the possibility of halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile.

In the solid state of this compound, C—Cl...Cl halogen bonds are anticipated. These interactions occur when the electrophilic region on one chlorine atom (the σ-hole) interacts with the nucleophilic equatorial region of a chlorine atom on an adjacent molecule. These directional interactions contribute to the formation of a robust and well-defined supramolecular architecture, often linking the primary hydrogen-bonded chains into layers or more complex three-dimensional networks. The strength and geometry of these halogen bonds are influenced by the electronic environment of the chlorine atoms, which is in turn affected by the other substituents on the benzene ring.

Pi-Stacking and Other Non-Covalent Interactions (e.g., C—H...π, π—π stacking)

Beyond hydrogen and halogen bonding, the aromatic nature of this compound facilitates π-stacking interactions. These non-covalent forces are critical in the close packing of aromatic rings in the solid state.

π—π stacking interactions are observed between the electron-deficient aromatic rings of adjacent molecules. These interactions can adopt various geometries, including parallel-displaced or T-shaped arrangements, to maximize attractive forces and minimize repulsion. The presence of electron-withdrawing chloro and cyano groups influences the quadrupole moment of the aromatic ring, which in turn affects the nature and strength of the π—π stacking.

Table 2: Summary of Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor |

| Classical Hydrogen Bond | N—H | N (cyano) |

| Non-Classical Hydrogen Bond | C—H (aromatic) | O (amide) |

| Halogen Bond | C—Cl | Cl |

| π—π Stacking | Aromatic Ring | Aromatic Ring |

| C—H...π Interaction | C—H (aromatic) | Aromatic Ring |

The comprehensive analysis of these varied non-covalent interactions provides a detailed understanding of the forces governing the solid-state structure of this compound. The synergy between strong hydrogen bonds, directional halogen bonds, and dispersive π-stacking interactions results in a highly organized and stable crystalline framework.

Computational and Theoretical Investigations of 3,5 Dichloro 4 Cyanobenzamide

Quantum Chemical Studies for Electronic and Structural Properties

Quantum chemical studies are fundamental to predicting the behavior of a molecule at the atomic level. These methods solve approximations of the Schrödinger equation to determine molecular structure, energy, and various other properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. A primary application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. nih.gov For 3,5-Dichloro-4-cyanobenzamide, this process would yield precise bond lengths, bond angles, and dihedral angles.

From a single DFT calculation, one can also extract the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (Egap), is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap generally suggests higher reactivity. nih.gov

Table 1: Representative Data from DFT Geometry Optimization

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | Value in Å |

| C-CN Bond Length | Value in Å |

| C=O Bond Length | Value in Å |

| C-N (Amide) Bond Length | Value in Å |

| Benzene (B151609) Ring C-C-C Angle | Value in Degrees |

| O=C-N Angle | Value in Degrees |

This interactive table illustrates the types of geometric parameters obtained from a DFT optimization.

Table 2: Representative Frontier Molecular Orbital Properties from DFT

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Energy Gap | Value |

This interactive table shows key electronic properties derived from a DFT calculation.

Building upon the optimized geometry from DFT, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the molecule's response to electromagnetic radiation. This method is highly effective for predicting electronic absorption spectra (UV-Vis). researchgate.netnih.gov The calculation provides the energies of electronic transitions, which correspond to absorption maxima (λmax), and their associated oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

Furthermore, DFT calculations can compute harmonic vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly correlated with the peaks observed in an experimental Infrared (IR) spectrum. nih.gov

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating the nuclear magnetic shielding tensors of a molecule. nih.govimist.ma These tensors are then used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The process involves performing a GIAO calculation on the DFT-optimized structure and referencing the computed shielding values to a standard, typically Tetramethylsilane (TMS). conicet.gov.ar The strong correlation often found between calculated and experimental shifts makes this method an invaluable tool for structural verification and assignment of NMR signals. nih.govwisc.edu

Table 3: Representative Predicted ¹³C NMR Chemical Shifts (ppm) using GIAO-DFT

| Carbon Atom | Calculated δ (ppm) |

|---|---|

| C-CN | Value |

| C-Cl | Value |

| C-C(O)NH₂ | Value |

| C=O | Value |

| Aromatic C-H | Value |

This interactive table illustrates the predicted chemical shifts for carbon atoms in different chemical environments.

Analysis of Intermolecular Interactions and Crystal Energetics

Beyond the properties of a single molecule, computational methods can explore the nature of chemical bonds and non-covalent interactions that dictate molecular stability and crystal packing.

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density (ρ(r)) topology to define atomic interactions. orientjchem.orgresearchgate.net Within this framework, a chemical bond is associated with a "bond path" between two atomic nuclei, which passes through a bond critical point (BCP). nih.govresearchgate.net The properties of the electron density at this BCP, such as its magnitude and its Laplacian (∇²ρ(r)), are used to characterize the nature of the interaction. orientjchem.orgresearchgate.net For instance, covalent bonds are typically characterized by high electron density and a negative Laplacian at the BCP, indicating a concentration of charge, whereas ionic bonds or weaker non-covalent interactions show lower density and a positive Laplacian. researchgate.net

Table 4: Representative QTAIM Parameters for Bonds in this compound

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Bond Character |

|---|---|---|---|

| C=O | Value | Value | Covalent |

| C-Cl | Value | Value | Polar Covalent |

| C-C (ring) | Value | Value | Covalent |

This interactive table shows how QTAIM parameters are used to classify chemical bonds.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique partitions crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates the electron density of the surrounding molecules. By mapping various properties onto this surface, a detailed picture of the molecular environment can be obtained.

The analysis generates a three-dimensional Hirshfeld surface (HS) and a corresponding two-dimensional "fingerprint plot," which summarizes the intermolecular contacts. The fingerprint plot is a histogram of the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. Different types of interactions (e.g., H···H, C···H, O···H, Cl···H) appear as distinct patterns on this plot, and the area under each pattern corresponds to the percentage contribution of that contact to the total Hirshfeld surface area. Red spots on the HS mapped with the dnorm property indicate close-contact interactions that are shorter than the van der Waals radii, highlighting the most significant intermolecular forces. nih.govnih.gov

While specific Hirshfeld analysis data for this compound is not available in the cited literature, an analysis of a structurally related dichlorinated compound, (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one, provides a representative example of the types of interactions that would be quantified. The analysis of this molecule reveals that the crystal packing is dominated by hydrogen-bonding and van der Waals interactions. nih.gov The major contributions to the surface area are from H···H, C···H/H···C, and Cl···H/H···Cl contacts. nih.gov

For this compound, one would expect significant contributions from several key interactions. The presence of chlorine atoms would lead to Cl···H and potentially Cl···Cl or Cl···N contacts. The amide group would facilitate strong N-H···O hydrogen bonds, and the cyano group could participate in C≡N···H interactions. The aromatic ring allows for C-H···π and π–π stacking interactions.

Table 1: Illustrative Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one nih.gov

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H···H | 44.7 |

| C···H/H···C | 23.7 |

| Cl···H/H···Cl | 18.9 |

| O···H/H···O | 5.0 |

| S···H/H···S | 4.8 |

Computational Assessment of Energetic Stability of Supramolecular Motifs (e.g., trimers, dimers)

The non-covalent interactions quantified by Hirshfeld analysis guide the formation of stable supramolecular motifs, such as dimers and trimers, which constitute the fundamental building blocks of the crystal structure. Computational chemistry, particularly Density Functional Theory (DFT), is employed to assess the energetic stability of these assemblies. By calculating the interaction energy between molecules within a specific motif, researchers can determine the strength and nature of the forces holding them together.

The total interaction energy is a sum of several components, including electrostatic, dispersion, polarization, and exchange-repulsion energies. For molecules like this compound, key interactions stabilizing dimer or trimer formation would include:

Hydrogen Bonding : The amide N-H group can act as a hydrogen bond donor to the carbonyl oxygen (C=O) of a neighboring molecule, forming robust N-H···O hydrogen-bonded dimers.

Halogen Bonding : The chlorine atoms can act as halogen bond donors, interacting with Lewis basic sites like the carbonyl oxygen or the cyano nitrogen. Studies on other halogenated benzamides have highlighted the important role of halogen bonds in directing crystal packing. nih.gov

π–π Stacking : The aromatic rings can stack upon one another, stabilized by dispersion forces.

Computational studies on similar dichlorinated heterocyclic compounds have quantified the energies of these interactions, confirming that hydrogen bonds and van der Waals forces play the major roles in crystal packing. nih.gov For instance, DFT calculations on (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one showed C—H···O and C—H···Cl hydrogen bond energies of 134.3 and 34.4 kJ mol⁻¹, respectively, demonstrating the significant energetic contribution of these contacts to the crystal's stability. nih.gov

Conceptual DFT for Reactivity Prediction

Conceptual Density Functional Theory (DFT) provides a powerful framework for predicting the chemical reactivity of molecules using a set of descriptors derived from the variation of energy with respect to the number of electrons. orientjchem.org These descriptors are categorized as global, which describe the reactivity of the molecule as a whole, and local, which identify specific reactive sites within the molecule.

Global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A small HOMO-LUMO energy gap is indicative of high chemical reactivity and lower stability. researchgate.net

Key global descriptors include:

Chemical Hardness (η) and Softness (S) : Hardness measures the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft and more reactive.

Chemical Potential (μ) and Electronegativity (χ) : These descriptors relate to the tendency of a molecule to attract electrons.

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. orientjchem.org A higher electrophilicity index suggests a stronger electrophilic character. semanticscholar.org Halogen substitution is known to significantly lower the LUMO level, thereby increasing the electrophilicity of a molecule. semanticscholar.org

Table 2: Representative Global Reactivity Descriptors (Illustrative) Note: The following values are conceptual and based on general principles for similar molecules, as specific calculations for this compound were not found in the searched literature.

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Electrophilicity Index (ω) | μ² / 2η | Ability to accept electrons |

While global descriptors provide a general overview of reactivity, local reactivity indicators pinpoint the specific atoms or regions within a molecule that are most susceptible to attack. Parr functions are a modern and effective tool for this purpose, allowing for the characterization of the most electrophilic and nucleophilic centers in a molecule. researchgate.net

The electrophilic Parr function (P⁺k) and nucleophilic Parr function (P⁻k) are derived from the analysis of the Mulliken atomic spin density (ASD) of the molecule's radical anion and radical cation, respectively. researchgate.net

Electrophilic Attack Site : The most likely site for an electrophilic attack is the atom with the highest value of the nucleophilic Parr function (P⁻k).

Nucleophilic Attack Site : The most likely site for a nucleophilic attack is the atom with the highest value of the electrophilic Parr function (P⁺k).

For this compound, a qualitative analysis suggests the following:

Nucleophilic Attack : The carbonyl carbon of the amide group is expected to be a primary electrophilic center, highly susceptible to nucleophilic attack. The carbon atoms attached to the chlorine atoms may also be activated toward nucleophilic substitution.

Electrophilic Attack : The nitrogen and oxygen atoms, with their lone pairs of electrons, are potential nucleophilic centers. The aromatic ring is generally deactivated by the electron-withdrawing chloro, cyano, and benzamide (B126) groups, but calculations could reveal specific sites with higher susceptibility.

Parr functions provide a more quantitative and reliable prediction of this regioselectivity compared to older methods based solely on frontier molecular orbitals. researchgate.netjournalcsij.com

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. tandfonline.com By solving Newton's equations of motion for a system, MD simulations can reveal the conformational landscape, flexibility, and dynamic interactions of a molecule in various environments, such as in solution or bound to a protein. jst.go.jp

An MD simulation of this compound would provide insights into:

Conformational Flexibility : The simulation would explore the rotational freedom around the C-C and C-N single bonds, particularly the orientation of the amide group relative to the aromatic ring. This helps identify the most stable low-energy conformations.

Solvent Interactions : Placing the molecule in a simulated solvent box (e.g., water) would reveal how solvent molecules arrange around it and form hydrogen bonds, which influences its solubility and behavior in solution.

Interaction Stability : In the context of drug design, MD simulations are crucial for assessing the stability of a ligand within a protein's binding site. semanticscholar.orgmdpi.com For a potential inhibitor like a benzamide derivative, simulations can confirm whether key interactions, such as hydrogen or halogen bonds, are maintained over time. nih.gov The stability is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over the simulation period. mdpi.com

Derivation of Structure-Property Relationships from Theoretical Models

The ultimate goal of many computational studies is to establish a relationship between a molecule's structure and its physical, chemical, or biological properties. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. archivepp.com

These models use mathematical equations to correlate a set of calculated molecular descriptors with an observed property (e.g., biological activity, solubility, toxicity). biolscigroup.us The theoretical descriptors discussed in the previous sections serve as the inputs for these models:

Electronic Descriptors : Global reactivity indices like HOMO/LUMO energies, hardness, and electrophilicity can correlate with a molecule's mechanism of action. biolscigroup.us

Topological and Shape Descriptors : Indices describing molecular size, shape, and connectivity are frequently used to model how a molecule fits into a binding site. nih.gov

Thermodynamic Descriptors : Calculated properties like dipole moment and LogP can predict solubility and permeability.

For a series of derivatives based on the this compound scaffold, a QSAR model could be developed to predict their activity as, for example, enzyme inhibitors. By analyzing the model, researchers can identify which structural features (e.g., the presence of electron-withdrawing groups at a certain position) enhance the desired property. This provides valuable guidance for the rational design of new, more potent compounds, saving time and resources in the drug discovery process. nih.govigi-global.com

Reactivity and Reaction Mechanisms of 3,5 Dichloro 4 Cyanobenzamide

Chemical Transformations Involving the Amide Functional Group

The amide functional group in 3,5-dichloro-4-cyanobenzamide is a versatile site for chemical reactions, allowing for its conversion into a variety of other functionalities.

Amidation and Transamidation Reactions

While direct amidation to form this compound is a standard synthetic route, the reverse reaction, transamidation, is also a significant transformation. In transamidation, the amide's amino group is exchanged with that of another amine. This reaction is typically catalyzed by acids or bases and is often driven to completion by using a large excess of the incoming amine or by removing the displaced amine. For instance, the synthesis of various N-substituted 3,5-dichlorobenzamides has been achieved through the reaction of 3,5-dichlorobenzoyl chloride with a range of arylamines, demonstrating the formation of the amide linkage. researchgate.net Although specific examples for this compound are not prevalent in the literature, the principles of transamidation would apply, allowing for the synthesis of a library of N-substituted derivatives.

Functional Group Interconversions of the Amide

The amide group of this compound can be converted into other important functional groups through various chemical reactions.

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid, 3,5-dichloro-4-cyanobenzoic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the amide in the presence of a strong acid like hydrochloric acid or sulfuric acid. In a related compound, 2,6-dichlorobenzonitrile (B3417380), its hydrolysis product, 2,6-dichlorobenzamide (B151250), can be further hydrolyzed to the carboxylic acid. google.comnih.gov Base-catalyzed hydrolysis is usually achieved by heating with a strong base such as sodium hydroxide.

Reduction: The amide can be reduced to the corresponding amine, (4-amino-3,5-dichlorophenyl)methanamine. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation. The reaction proceeds via the reduction of the carbonyl group of the amide.

Dehydration: While not a common reaction for primary amides like this compound, dehydration would theoretically lead to the formation of 3,5-dichloro-1,4-dicyanobenzene. This reaction typically requires a strong dehydrating agent.

Reactions at the Halogenated Aromatic Ring

The benzene (B151609) ring of this compound is heavily influenced by the presence of three electron-withdrawing groups: two chlorine atoms, a cyano group, and an amide group. This substitution pattern renders the ring electron-deficient and dictates its reactivity in both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) Considering Directing Effects

The aromatic ring in this compound is strongly deactivated towards electrophilic aromatic substitution (EAS) due to the powerful electron-withdrawing effects of the two chlorine atoms and the cyano group. The amide group is typically an ortho-, para-director and an activating group. However, in this case, its activating effect is overwhelmed by the deactivating effects of the other substituents. The chlorine atoms are deactivating but ortho-, para-directing, while the cyano group is a strong deactivating and meta-directing group.

Considering the directing effects of the existing substituents:

The amide group (-CONH2) would direct incoming electrophiles to the positions ortho to it (positions 2 and 6).

The chlorine atoms (-Cl) at positions 3 and 5 would direct incoming electrophiles to the positions ortho and para to them. The ortho positions are 2, 4, and 6, and the para position to the chlorine at C3 is C6, and to the chlorine at C5 is C2.

The cyano group (-CN) at position 4 would direct incoming electrophiles to the meta positions (positions 2 and 6).

All directing effects point towards positions 2 and 6 as the potential sites for electrophilic attack. However, due to the severe deactivation of the ring, forcing conditions (high temperatures, strong Lewis acid catalysts) would be required for any EAS reaction to occur, and yields are expected to be low.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The electron-deficient nature of the aromatic ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. The presence of strong electron-withdrawing groups (cyano and the two chloro atoms) ortho and para to the chlorine atoms stabilizes the negatively charged Meisenheimer complex intermediate, which is formed during the reaction.

In this compound, both chlorine atoms are activated towards nucleophilic attack. A strong nucleophile, such as an alkoxide, amine, or thiol, can displace one or both of the chlorine atoms. The reaction is typically carried out in a polar aprotic solvent. The regioselectivity of the substitution would depend on the reaction conditions and the nature of the nucleophile. For instance, in related dichlorinated heterocyclic systems, the position of nucleophilic attack can be influenced by the electronic nature of other substituents on the ring. researchgate.net In the case of 4,6-dichloro-5-nitrobenzofuroxan, nucleophilic attack by amines occurs readily, highlighting the susceptibility of activated di-chlorinated aromatic systems to SNAr. mdpi.com

Reactions of the Cyano Group

The cyano group of this compound is a versatile functional group that can undergo a variety of transformations.

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions. Mild hydrolysis can yield the corresponding amide, which in this case would lead to a di-amide derivative. More vigorous hydrolysis will convert the cyano group into a carboxylic acid, forming 3,5-dichloro-4-carbamoylbenzoic acid. The hydrolysis of 2,6-dichlorobenzonitrile to 2,6-dichlorobenzamide is a known industrial process. google.comgoogle.com

Reduction: The cyano group can be reduced to a primary amine, resulting in the formation of 4-(aminomethyl)-3,5-dichlorobenzamide. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Interactive Data Table of Reactions

| Functional Group | Reaction Type | Reagents and Conditions | Product |

| Amide | Hydrolysis | H3O+, heat or NaOH, heat | 3,5-Dichloro-4-cyanobenzoic acid |

| Amide | Reduction | 1. LiAlH4, THF; 2. H2O | (4-Amino-3,5-dichlorophenyl)methanamine |

| Aromatic Ring | SNAr | Nucleophile (e.g., RO-, R2NH) | Mono- or di-substituted product |

| Cyano | Hydrolysis | H3O+, heat or NaOH, heat | 3,5-Dichloro-4-carbamoylbenzoic acid |

| Cyano | Reduction | 1. LiAlH4, THF; 2. H2O | 4-(Aminomethyl)-3,5-dichlorobenzamide |

Nitrile Hydrolysis and Derivatives Formation

The nitrile group (-C≡N) of this compound is a key functional group that can undergo hydrolysis to form carboxylic acid derivatives. This transformation typically proceeds in two stages, initially yielding an amide, which can then be further hydrolyzed to a carboxylic acid. The reaction can be catalyzed by either acid or base.

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. The intermediate imidic acid then tautomerizes to an amide. Further hydrolysis of the amide under acidic conditions yields the corresponding carboxylic acid, 3,5-dichloro-4-carbamoylbenzoic acid, and an ammonium salt.

In a basic medium, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. Continued hydrolysis of the amide in the presence of a base will lead to the formation of a carboxylate salt, in this case, a salt of 3,5-dichloro-4-carbamoylbenzoic acid, and ammonia.

The general transformation of the nitrile group in this compound via hydrolysis is illustrated in the table below.

| Reactant | Reagents and Conditions | Intermediate Product | Final Product (after workup) |

| This compound | H₃O⁺, Δ | 3,5-Dichloro-4-carbamoylbenzamide | 3,5-Dichloro-4-carboxybenzamide |

| This compound | 1. NaOH, H₂O, Δ 2. H₃O⁺ | 3,5-Dichloro-4-carbamoylbenzamide | 3,5-Dichloro-4-carboxybenzamide |

Reduction and Cycloaddition Reactions (e.g., [2+2] cycloadditions in solid state)

Information regarding the specific reduction and [2+2] cycloaddition reactions of this compound in the solid state is not available in the provided search results.

Investigation of Solid-State Reactivity and Polymorphism-Dependent Reactions

Detailed studies on the solid-state reactivity and polymorphism-dependent reactions of this compound were not found in the provided search results.

Mechanically Triggered Chemical Transformations

Specific information on mechanically triggered chemical transformations of this compound is not available in the provided search results.

Influence of Crystal Packing on Reaction Pathways and Selectivity

There is no information available in the provided search results regarding the influence of crystal packing on the reaction pathways and selectivity of this compound.

Exploration of Chemical and Material Science Applications of 3,5 Dichloro 4 Cyanobenzamide and Its Derivatives

Supramolecular Chemistry and Crystal Engineering

The precise arrangement of molecules in the solid state, governed by non-covalent interactions, is the realm of supramolecular chemistry and crystal engineering. In this context, 3,5-Dichloro-4-cyanobenzamide serves as a valuable building block for the construction of novel supramolecular architectures with tailored properties.

Design and Synthesis of Ordered Molecular Assemblies

Furthermore, studies on the related compound, 3,5-dichloro-4-cyanobenzoic acid, provide insights into the types of supramolecular patterns that can be achieved. This precursor to the benzamide (B126) exhibits the formation of two-dimensional ribbons and nets driven by hydrogen bonding and intermolecular Cl···N interactions. This demonstrates the potential of the chloro and cyano functional groups to participate in predictable and robust intermolecular interactions, a key aspect in the design of ordered molecular assemblies. The directional nature of halogen bonds, in particular, is a powerful tool in crystal engineering, allowing for the construction of complex and functional supramolecular architectures. acs.orgmdpi.comnih.govmdpi.comresearchgate.net

Development of Flexible Crystalline Materials with Tunable Mechanical Properties

The development of flexible organic crystalline materials is a rapidly growing area of research, with potential applications in flexible electronics and sensors. While organic crystals are often associated with brittleness, the careful design of molecular structures can lead to materials with surprising mechanical properties, including elasticity and plasticity.

The mechanical properties of benzamide crystals, in general, have been a subject of study. The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms, can lead to variations in mechanical behavior. For instance, different polymorphs of benzamide have been observed to exhibit distinct crystal habits, including the formation of helicoidal, twisted crystals, which is indicative of internal strain and unique mechanical characteristics. researchgate.net The introduction of substituents, such as fluorine, into the benzamide structure has been shown to suppress disorder within the crystal lattice, which can in turn influence the material's mechanical response. acs.org

While specific data on the mechanical properties of this compound crystals are not yet widely available, the principles gleaned from related systems suggest that the chlorine and cyano substituents could be leveraged to tune the intermolecular interactions and, consequently, the mechanical flexibility of the resulting crystals. The balance between strong hydrogen bonds and weaker halogen-based interactions could be key to designing crystalline materials that can accommodate mechanical stress without fracturing.

Organic Electronics and Photonics

The unique electronic properties of this compound, stemming from the presence of electron-withdrawing chloro and cyano groups, make it an intriguing candidate for applications in organic electronics and photonics.

Potential as Acceptor Components in Donor-Acceptor Systems

Donor-acceptor (D-A) systems are fundamental to many organic electronic devices, including organic solar cells and light-emitting diodes. In these systems, an electron-rich donor molecule is paired with an electron-poor acceptor molecule. The electron-withdrawing nature of the chlorine and cyano groups in this compound makes it a potential acceptor component.

The design of D-A conjugates often involves tuning the electronic properties of the donor and acceptor moieties to control charge transfer processes. Amide-based donor-acceptor systems have been shown to exhibit unique nano-scale aggregation, fluorescence, and band gap-lowering properties, making them suitable for applications such as write-once-read-many-times (WORM) memory devices. nih.gov While specific D-A systems incorporating this compound have not been extensively reported, its structural motifs are present in various asymmetric-donor–acceptor conjugates that exhibit interesting photophysical properties like thermally activated delayed fluorescence (TADF) and room-temperature phosphorescence (RTP).

Research into Luminescent Materials and Optical Waveguides

The development of new luminescent materials is crucial for advancements in displays, lighting, and sensing technologies. The photophysical properties of benzamide derivatives can be significantly influenced by the nature and position of substituents on the aromatic ring. For example, the introduction of various substituents to benzil, a related dicarbonyl compound, can alter its luminescence from phosphorescence to fluorescence and shift the emission wavelengths. d-nb.info

Similarly, chlorine-substituted N-phenylbenzenesulfonamide derivatives and their metal complexes have been investigated for their luminescent properties. mdpi.com These studies demonstrate that halogen substitution can play a critical role in tuning the emission characteristics of organic molecules. Research into substituted 4-aminophthalimides has also shown that computational methods can be effectively used to predict their luminescent properties, aiding in the rational design of new fluorescent dyes. researchgate.net Although the luminescent properties of this compound itself have not been a primary focus of published research, the existing literature on related compounds suggests that it and its derivatives could be promising candidates for the development of novel luminescent materials. The investigation of their potential use in optical waveguides, which are essential components in integrated photonic circuits, remains an open area for future research.

Advanced Intermediates in Fine Chemical Synthesis

Beyond its applications in material science, this compound and its precursors are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

The related compound, 3,5-dichlorobenzonitrile (B1202942), is recognized as a key intermediate in the production of various bioactive molecules. nbinno.com For example, 2,6-dichlorobenzonitrile (B3417380), an isomer, is a precursor for herbicides and other agricultural chemicals. google.comgoogle.com This highlights the utility of the dichlorinated benzonitrile scaffold in building molecular complexity.

Substituted benzamides, in general, are a prevalent motif in many pharmaceuticals. They have been explored for a wide range of therapeutic applications, including as D2-like dopamine receptor ligands for neuroimaging, selective 5-HT(4) receptor agonists for gastrointestinal disorders, and for the treatment of high ocular tension and glaucoma. google.comnih.govnih.govnih.gov The synthesis of various benzamide derivatives often involves the reaction of a substituted benzoic acid or benzoyl chloride with an appropriate amine. nih.govresearchgate.netresearchgate.net Given this context, this compound represents a strategic intermediate, offering multiple reaction sites for further chemical modification to generate libraries of novel compounds for biological screening. The presence of the chloro, cyano, and amide functionalities provides a rich chemical handle for diverse synthetic transformations.

Building Blocks for Complex Aromatic and Heterocyclic Compounds

This compound is a bespoke chemical compound poised for significant applications in the synthesis of complex aromatic and heterocyclic structures. Its unique arrangement of functional groups—a dichlorinated benzene (B151609) ring, a nitrile group, and a primary amide—offers a versatile platform for a variety of chemical transformations. The reactivity of this molecule is centered around these key features, allowing for its use as a foundational element in the construction of more elaborate chemical architectures.

The presence of two chlorine atoms on the aromatic ring makes this compound a suitable substrate for nucleophilic aromatic substitution and cross-coupling reactions. These reactions are fundamental in creating new carbon-carbon and carbon-heteroatom bonds, thereby enabling the extension of the aromatic system or the introduction of new functional moieties. For instance, under specific conditions, one or both chlorine atoms could be displaced by nucleophiles such as amines, alkoxides, or thiolates, leading to a diverse array of substituted benzamide derivatives. Furthermore, palladium-catalyzed cross-coupling reactions, like the Suzuki or Buchwald-Hartwig reactions, could be employed to introduce aryl, alkyl, or amino groups, thus building more complex aromatic frameworks.

The cyano group is a highly versatile functional group that can be transformed into various other functionalities. thieme-connect.de It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring via cycloaddition with azides. Each of these transformations opens up new avenues for derivatization. For example, the conversion of the cyano group to an amino group would yield a diamino-dihalo-benzamide derivative, a precursor for various heterocyclic systems like benzimidazoles or quinoxalines. The hydrolysis of the cyano group would lead to a dicarboxylic acid derivative, which could be used in the synthesis of polyesters or polyamides.

The amide group can also participate in various chemical reactions. It can be hydrolyzed to the corresponding carboxylic acid or dehydrated to form a nitrile, although the latter is less common in the presence of an existing cyano group. More importantly, the amide group can act as a directing group in electrophilic aromatic substitution reactions, influencing the position of incoming substituents.

The strategic combination of these reactive sites makes this compound a potent building block for the synthesis of a wide range of complex molecules. For example, intramolecular cyclization reactions involving the amide nitrogen and a suitably positioned substituent introduced via nucleophilic substitution of one of the chlorine atoms could lead to the formation of various nitrogen-containing heterocycles.

Table 1: Potential Reactions and Resulting Compounds from this compound

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Nucleophilic Aromatic Substitution | Amine (e.g., morpholine), Base, High Temperature | 3-Chloro-4-cyano-5-(morpholino)benzamide |

| Suzuki Coupling | Arylboronic acid, Palladium catalyst, Base | 3-Aryl-5-chloro-4-cyanobenzamide |

| Cyano Group Reduction | Reducing agent (e.g., LiAlH4) | (4-Amino-3,5-dichlorophenyl)methanamine |

Precursors for Specialty Reagents and Ligands

The unique electronic and steric properties of this compound and its derivatives make them promising precursors for the development of specialty reagents and ligands with tailored functionalities. The presence of both electron-withdrawing (chloro and cyano groups) and a potentially coordinating (amide) group on a rigid aromatic scaffold provides a basis for designing molecules with specific binding properties.

The dichlorinated aromatic core can be functionalized to introduce specific binding sites for metal ions. For example, replacement of the chlorine atoms with coordinating groups such as pyridyl, imidazolyl, or phosphino moieties through cross-coupling reactions would yield multidentate ligands. The geometry of the resulting ligand and its coordination properties could be fine-tuned by the choice of the substituent and the reaction conditions. The cyano and amide groups can also participate in metal coordination, either directly or after chemical modification.

Derivatives of this compound could also be explored as precursors to organocatalysts. The rigid aromatic backbone provides a stable framework onto which catalytically active groups can be attached. For instance, the introduction of a chiral amine via nucleophilic substitution could lead to a new class of chiral ligands or organocatalysts for asymmetric synthesis.

Furthermore, the reactivity of the cyano group allows for its conversion into other functional groups that are useful in the design of specialty reagents. For example, its transformation into a tetrazole ring can introduce a bioisostere for a carboxylic acid, which can be valuable in the design of pharmacologically active compounds. The reduction of the cyano group to an amine provides a handle for further functionalization, such as the attachment of fluorescent tags or solid supports.

The combination of the dichlorinated pattern and the cyano and amide functionalities offers a rich chemical space for the design of novel reagents and ligands. The ability to selectively modify each of these functional groups allows for a high degree of control over the final molecular architecture and its properties.

Table 2: Potential Applications of this compound Derivatives as Reagents and Ligands

| Derivative Type | Potential Application | Rationale |

|---|---|---|

| Bipyridyl-substituted derivative | Multidentate ligand for transition metals | The nitrogen atoms of the pyridyl groups can coordinate to a metal center. |

| Chiral amine derivative | Asymmetric organocatalyst | The chiral amine can induce stereoselectivity in chemical reactions. |

| Tetrazole derivative | Bioisostere in medicinal chemistry | The tetrazole ring can mimic the properties of a carboxylic acid. |

Conclusion and Future Research Directions

Synthesis of Current Knowledge on 3,5-Dichloro-4-cyanobenzamide

Currently, dedicated research focusing exclusively on this compound is not widely available in public databases. However, knowledge can be extrapolated from its constituent parts and isomers. The synthesis of dichlorobenzamide derivatives is often achieved through the reaction of a corresponding dichlorobenzoyl chloride with an appropriate amine. For instance, 3,5-dichlorobenzoyl chloride can be synthesized from anthranilic acid through a multi-step process involving chlorine substitution, diazotization reduction, and chlorination. google.com It is plausible that this compound could be synthesized from a cyanated precursor, although specific methodologies for this exact compound are not yet documented.

The presence of dichloro- and cyano- functional groups on the benzamide (B126) framework suggests a molecule with distinct electronic properties. Dichlorinated aromatic compounds are known for their chemical stability and have been utilized in various applications, including herbicides. A related compound, 2,6-dichlorobenzonitrile (B3417380) (dichlobenil), is a well-known herbicide, and its primary degradation product is 2,6-dichlorobenzamide (B151250) (BAM). welltchemicals.comnih.govnih.gov This suggests that dichlorobenzamides can be environmentally persistent. nih.gov The cyano group, being a strong electron-withdrawing group, can significantly influence the molecule's reactivity and intermolecular interactions.

Identification of Emerging Research Avenues and Unexplored Potentials

The unique substitution pattern of this compound opens up several promising areas for future research:

Agrochemicals: Given that the isomer 2,6-dichlorobenzonitrile is a herbicide, investigating the potential herbicidal or pesticidal activity of this compound is a logical next step. Its specific substitution pattern may lead to novel modes of action or different selectivity profiles.

Pharmaceuticals: Benzamide derivatives are a cornerstone in medicinal chemistry. The combination of chloro and cyano substituents could be explored for developing new therapeutic agents. For example, some dichlorobenzamides have shown potential in displaying greater toxicity to neoplasms than to non-malignant cells.

Organic Synthesis: This compound can serve as a versatile building block in organic synthesis. The cyano group can be transformed into other functional groups, and the chloro-substituents can be modified through various cross-coupling reactions, leading to a wide array of novel compounds.

Crystal Engineering and Materials Science: The presence of both hydrogen bond donors (the amide group) and acceptors (the cyano group and amide oxygen), along with the potential for halogen bonding, makes this compound an interesting candidate for the design of novel crystalline materials with specific optical or electronic properties.

Interdisciplinary Contributions to Organic Chemistry, Materials Science, and Supramolecular Chemistry

The study of this compound is poised to make significant contributions across multiple scientific disciplines:

Organic Chemistry: The development of efficient and selective synthetic routes to this and related compounds will enhance the toolbox of synthetic organic chemists.

Materials Science: The exploration of its solid-state properties could lead to the development of new functional materials. The cyano group is a known component in the formation of liquid crystals and other ordered materials.

Supramolecular Chemistry: The ability of the amide and cyano groups to participate in hydrogen bonding and other non-covalent interactions makes it a valuable target for supramolecular chemists. kaust.edu.sa Understanding how this molecule self-assembles can provide insights into the design of complex molecular architectures. Research on related molecules, such as N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, has provided valuable information on the geometry and intermolecular contacts in such crystal structures. mdpi.com

Q & A

Q. What synthetic methodologies are most effective for producing 3,5-Dichloro-4-cyanobenzamide, and how can reaction conditions be optimized?

The synthesis of benzamide derivatives typically involves coupling chloro-substituted benzoic acid derivatives with appropriate amines or cyanating agents. A general approach includes:

- Step 1 : Nitration or halogenation of a precursor benzoic acid derivative to introduce chloro groups at the 3- and 5-positions.

- Step 2 : Cyanidation at the 4-position using reagents like CuCN/KCN under controlled temperatures (80–120°C).

- Step 3 : Amidation via coupling with benzoyl chloride derivatives in anhydrous solvents (e.g., DMF or THF) with catalytic bases like triethylamine .

Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of cyanating agent to substrate) and temperature to minimize side products.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR can confirm the positions of chloro and cyano groups. The cyano group’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) .

- IR Spectroscopy : Look for C≡N stretch near 2220–2260 cm and amide C=O stretch at ~1650 cm.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 229.984 for CHClNO).

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How do electronic effects of substituents in this compound influence its reactivity in cross-coupling reactions?

The electron-deficient aromatic ring (due to -Cl and -CN groups) enhances electrophilic substitution at the 4-position. For Suzuki-Miyaura coupling:

- Use Pd(PPh) as a catalyst with aryl boronic acids in THF/HO.

- The cyano group stabilizes the transition state via resonance, accelerating coupling rates compared to non-cyano analogs.

- Compare with 3,5-Dichloro-4-hydroxybenzoic acid (lacking -CN), which shows slower reactivity due to reduced electron deficiency .

Q. What strategies resolve contradictions in reported biological activity data between this compound and its structural analogs?

- Meta-Analysis : Aggregate data from enzyme inhibition assays (e.g., IC values) and apply statistical tools (ANOVA or regression) to identify outliers.

- Structural Comparisons : Use molecular docking to evaluate binding affinities. For example, the -CN group may enhance interactions with hydrophobic enzyme pockets compared to -OH or -OCH groups in analogs like 3,5-Dichloro-4-hydroxybenzoic acid .

- Experimental Replication : Standardize assay conditions (pH, temperature, solvent) to minimize variability.

Q. How can crystallographic data improve the understanding of this compound’s solid-state properties?

- Single-Crystal X-Ray Diffraction : Use SHELX software for structure refinement. Key parameters include bond lengths (C-Cl ~1.74 Å, C≡N ~1.16 Å) and torsion angles to assess planarity .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Cl···H contacts dominate in crystal packing). Compare with analogs (e.g., 3,5-Dichloro-4-hydroxybenzaldehyde) to identify polymorphism risks .

Q. What computational methods predict the metabolic stability of this compound in pharmacokinetic studies?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify reactive sites (e.g., cyano group susceptibility to hydrolysis).

- ADMET Prediction : Use tools like SwissADME to estimate logP (~2.8), suggesting moderate lipophilicity. Cyano groups reduce metabolic oxidation compared to -CH analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.